![molecular formula C17H22N2O2 B7473264 Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids in the body.
Mecanismo De Acción
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone acts as a potent agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone leads to a variety of effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone is a useful tool for researchers studying the endocannabinoid system and its potential therapeutic applications. However, there are limitations to its use in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research on Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone and other synthetic cannabinoids. These include further studies on its potential therapeutic applications, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of more selective and potent synthetic cannabinoids for use in research and potential clinical applications.
Métodos De Síntesis
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 2,3-dimethylbenzoyl chloride with piperazine, followed by the addition of cyclopropyl ketone. Another method involves the reaction of 2,3-dimethylbenzoyl chloride with cyclopropylmethylamine, followed by the addition of piperazine.
Aplicaciones Científicas De Investigación
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has been shown to have analgesic effects and to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been investigated for its potential as an anti-cancer agent, with promising results in vitro.
Propiedades
IUPAC Name |
cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-4-3-5-15(13(12)2)17(21)19-10-8-18(9-11-19)16(20)14-6-7-14/h3-5,14H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCPFKQBRCVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


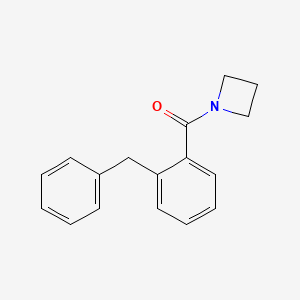

![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
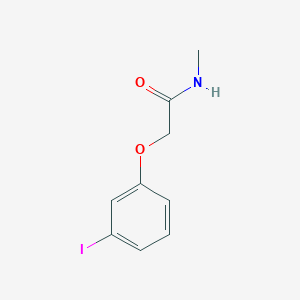


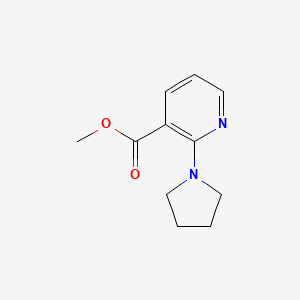
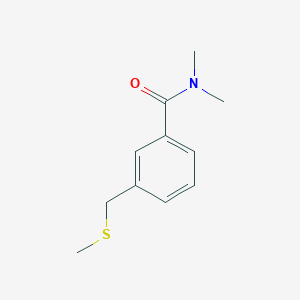
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
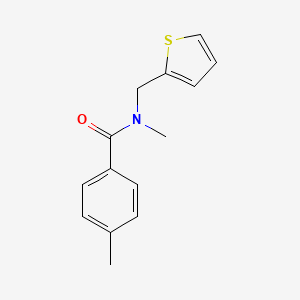
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)

